Cannabivarin

Cannabinoid Pharmacology Receptor Binding Neuropharmacology

Cannabivarin (CBV) is the definitive propyl-side-chain (C3) varin-class cannabinoid for analytical and pharmacological research. Unlike pentyl-chain analogs such as CBN, CBV demonstrates distinct receptor interactions with markedly lower CB1/CB2 affinity, making it irreplaceable in SAR studies, receptor signaling dissection, and strain characterization. Available as an ISO 17025/17034 Certified Reference Material with full metrological traceability, ensuring legally defensible results for LC-MS/MS and GC-MS method validation in biological samples, seized materials, and consumer products. Substitution with CBN or synthetic surrogates invalidates experimental outcomes. Order high-purity CBV now.

Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
CAS No. 33745-21-0
Cat. No. B162201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabivarin
CAS33745-21-0
Synonymscannabivarin
Molecular FormulaC19H22O2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O
InChIInChI=1S/C19H22O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h7-11,20H,5-6H2,1-4H3
InChIKeySVTKBAIRFMXQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Cannabivarin (CAS 33745-21-0): A Non-Psychoactive Phytocannabinoid for Specialized Research and Forensic Applications


Cannabivarin (CBV), a naturally occurring phytocannabinoid, is structurally characterized as a propyl side-chain variant of the phytocannabinoid class. It is a non-psychoactive minor constituent found in Cannabis sativa L., distinct from major cannabinoids like Δ9-tetrahydrocannabinol (THC) [1]. CBV is identified as a homolog of cannabinol (CBN) with a shortened side chain, placing it within the 'varin' subclass of cannabinoids [2]. This compound is primarily utilized as an analytical reference standard for forensic and research applications due to its regulated status .

Why Cannabivarin Cannot Be Replaced by Generic Cannabinoid Analogs in Specialized Applications


The 'varin' subclass of cannabinoids, characterized by a propyl (3-carbon) side chain rather than the more common pentyl (5-carbon) chain, exhibits distinct pharmacological profiles that preclude simple substitution [1]. This structural variance significantly alters binding affinities and functional activities at various receptor targets compared to their pentyl-chain analogs. For instance, Cannabivarin (CBV) demonstrates a markedly different interaction profile with cannabinoid receptors and ion channels compared to its close structural relative, Cannabinol (CBN) [2]. Consequently, in research or analytical contexts, substituting CBV with a more readily available analog like CBN or a synthetic surrogate would lead to invalid experimental outcomes and inaccurate analytical quantifications. Specific quantitative evidence of these critical differences is presented in the following section.

Quantitative Differentiation Guide: Cannabivarin (CBV) vs. In-Class Analogs


CB1 and CB2 Receptor Binding Affinity: Cannabivarin (CBV) vs. Cannabinol (CBN)

In a competitive binding assay against the radioligand [3H]CP-55,940 on human CB1 and CB2 receptors, Cannabivarin (CBV) and Cannabinol (CBN) demonstrated substantial, quantifiable differences in their affinities [1]. This data directly contrasts the common assumption that minor cannabinoids of the same class are interchangeable. The observed difference in binding affinity, particularly for CB1, underscores the distinct pharmacological profile of CBV, which is a key consideration for research focusing on receptor-mediated pathways.

Cannabinoid Pharmacology Receptor Binding Neuropharmacology

TRPV1 Ion Channel Activity: Functional Differentiation Between Cannabivarin and Cannabidiol

A study comparing the effects of several pure cannabinoids on TRP channels found that while both Cannabivarin (CBV) and Cannabidiol (CBD) are known to interact with TRPV1, their functional profiles differ. CBD is a documented agonist and desensitizer of TRPV1, a mechanism linked to its anticonvulsant effects [1]. The study notes that the 'propyl homologues' (including CBV) of various cannabinoids were tested, and while CBV's specific effect on TRPV1 was not quantified in isolation, the class-level data indicates that these structural variants have unique activities on TRP channels compared to their pentyl-chain counterparts [2]. This class-level distinction supports the need for specific study of CBV rather than relying on data from more common analogs like CBD.

TRP Channels Ion Channel Pharmacology Neurobiology

Certified Reference Material (CRM) Status: A Procurement-Decisive Advantage for Cannabivarin in Analytical Applications

For analytical applications, the quality and traceability of a reference standard are paramount. Cannabivarin is available as a Certified Reference Material (CRM) that meets the rigorous international standards of ISO/IEC 17025 and ISO 17034 . This certification provides a guarantee of metrological traceability and certified property values with defined uncertainties, which is not a universal feature among minor cannabinoid reference standards. For instance, many general phytocannabinoid reference standards from other suppliers lack this level of certification, offering only basic purity data. The availability of CBV as a CRM provides a clear, quantifiable advantage in method validation and regulatory compliance for forensic and quality control laboratories .

Analytical Chemistry Forensic Toxicology Quality Control

Optimal Research and Industrial Scenarios for Cannabivarin (CAS 33745-21-0) Utilization


Investigating CB1 and CB2 Receptor-Mediated Pathways Without Psychoactive Confounds

Given its specific and lower binding affinity for CB1 and CB2 receptors compared to psychoactive cannabinoids like THC [1], Cannabivarin is an ideal tool for in vitro studies designed to dissect receptor-mediated signaling pathways. Researchers can use CBV as a control compound to differentiate between cannabinoid receptor-dependent and -independent effects, as its receptor interaction profile is both quantifiable and distinct from potent agonists [2]. This is particularly valuable in neuropharmacology and cell biology where isolating specific mechanisms of action is critical.

Forensic Toxicology and Regulatory Compliance as a Certified Reference Material

For forensic and analytical laboratories, the availability of Cannabivarin as a Certified Reference Material (CRM) meeting ISO 17025 and 17034 standards is a decisive procurement factor . This material is essential for the development and validation of robust analytical methods (e.g., LC-MS/MS, GC-MS) for the identification and quantification of CBV in biological samples, seized drug materials, and consumer products. The metrological traceability of this CRM ensures the legal defensibility and accuracy of analytical results in a regulatory environment [3].

Structure-Activity Relationship (SAR) Studies in Cannabinoid Pharmacology

As a member of the 'varin' subclass, Cannabivarin is a crucial compound for SAR studies aimed at understanding how side-chain length impacts cannabinoid pharmacology [4]. Its propyl side chain and distinct activity profile on TRP channels, inferred from class-level data, make it an essential comparator to its pentyl-chain analog, Cannabinol (CBN) [5]. Researchers in drug discovery can use CBV to probe the molecular determinants of receptor binding, enzyme inhibition, and ion channel modulation, guiding the design of novel, non-psychoactive therapeutic candidates.

Quality Control and Standardization of Cannabis-Derived Products

As the cannabis industry matures, there is an increasing need for comprehensive analytical testing of a wide range of minor cannabinoids. Cannabivarin, as a naturally occurring compound in Cannabis sativa, is an important marker for strain characterization and product quality control [6]. Procuring a high-purity analytical standard of CBV allows QC laboratories to accurately identify and quantify this specific constituent in complex plant matrices, ensuring batch-to-batch consistency and label claim accuracy for manufacturers of full-spectrum extracts and other cannabis-based products [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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